molecular formula C13H19N3S B11594245 5-Benzyl-1-propyl-1,3,5-triazinane-2-thione

5-Benzyl-1-propyl-1,3,5-triazinane-2-thione

Cat. No.: B11594245
M. Wt: 249.38 g/mol
InChI Key: UDQGEPCHVCVEEX-UHFFFAOYSA-N
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Description

5-Benzyl-1-propyl-1,3,5-triazinane-2-thione: is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a triazinane ring structure with a benzyl group at the 5-position and a propyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1-propyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of isocyanuric acid with benzyl and propyl substituents in the presence of a suitable base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 70°C) for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-1-propyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The benzyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used in the presence of catalysts or under thermal conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, 5-Benzyl-1-propyl-1,3,5-triazinane-2-thione is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new materials .

Biology and Medicine: The compound has potential applications in biology and medicine due to its unique structural features. It may be explored for its biological activity, including antimicrobial, antiviral, or anticancer properties. Researchers are investigating its potential as a therapeutic agent or as a tool for studying biological processes .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable compound for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Benzyl-1-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-Benzyl-1-propyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

5-benzyl-1-propyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C13H19N3S/c1-2-8-16-11-15(10-14-13(16)17)9-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,14,17)

InChI Key

UDQGEPCHVCVEEX-UHFFFAOYSA-N

Canonical SMILES

CCCN1CN(CNC1=S)CC2=CC=CC=C2

Origin of Product

United States

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